

Technical Support Center: Total Synthesis of Celogentin C

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Compound of Interest

Compound Name: Celogentin C

Cat. No.: B1251834

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the bicyclic octapeptide, **Celogentin C**. The information is compiled from published synthetic accounts to address common challenges and provide detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of **Celogentin C**?

A1: The primary strategic challenge revolves around the order of construction for the two macrocycles. A "right-to-left" approach, where the right-hand ring is synthesized first, has proven unsuccessful due to difficulties in elaborating the derivatives of this ring system.^{[1][2]} Consequently, a "left-to-right" synthetic strategy is the more viable approach.^{[1][2]} Another key challenge is the potential for atropisomerism due to the stereochemistry of the heterobiaryl axis formed by the Trp-His linkage.^[3]

Q2: What are the key chemical transformations that are particularly challenging in the synthesis of **Celogentin C**?

A2: Several steps in the synthesis of **Celogentin C** are known to be problematic:

- Formation of the Leu-Trp side-chain cross-link: This unusual linkage in the left-hand macrocycle is difficult to construct. A successful approach involves a three-step sequence of

intermolecular Knoevenagel condensation, radical conjugate addition, and a samarium(II) iodide-mediated nitro reduction.[1][2]

- Indole-imidazole oxidative coupling: The formation of the Trp-His linkage in the right-hand ring is a critical and challenging step. This reaction is sensitive to conditions and can lead to undesired byproducts.[1][2]
- Macrolactamization: As with many large cyclic peptides, achieving high-yielding macrocyclization without epimerization can be difficult.[1][4][5][6]
- Control of stereochemistry: The radical conjugate addition step exhibits modest diastereoselectivity, which can impact the overall yield of the desired diastereomer.[1][2]

Q3: Why was the "right-to-left" synthetic strategy for **Celogentin C** unsuccessful?

A3: The "right-to-left" strategy, which involves synthesizing the right-hand ring first and then appending the components of the left-hand ring, failed due to an inability to successfully elaborate the derivatives of the pre-formed right-hand ring.[1][2] This indicates that the functional group tolerance and reactivity of the right-hand macrocycle are not compatible with the subsequent reactions required to build the left-hand ring.

Troubleshooting Guides

Problem 1: Low yield or byproduct formation in the indole-imidazole oxidative coupling.

- Symptom: The desired Trp-His linked peptide is obtained in low yield, or significant amounts of dichlorinated byproducts are observed.
- Cause: The concentration of the chlorinating agent, N-chlorosuccinimide (NCS), is likely too high, leading to over-chlorination of the tryptophan indole ring.[1][2] The reaction is also sensitive to the stoichiometry of the coupling partners.
- Solution: The addition of Pro-OBn (L-proline benzyl ester) as an additive is crucial for the success of this reaction.[1][2] Pro-OBn moderates the concentration of NCS in the reaction mixture, which minimizes the formation of the undesired dichlorinated byproduct.[1][2] An

excess of the Arg-His dipeptide fragment may also be necessary to ensure a satisfactory reaction rate.^[3]

Parameter	Recommended Condition
Additive	Pro-OBn (2 equivalents)
Chlorinating Agent	NCS (3 equivalents)
Coupling Partner	Arg-His dipeptide (5 equivalents)
Solvent	CH ₂ Cl ₂

Problem 2: Modest diastereoselectivity during the radical conjugate addition for the Leu-Trp linkage.

- Symptom: A difficult-to-separate mixture of diastereomers is obtained after the radical conjugate addition step.
- Cause: The radical conjugate addition to the α,β -unsaturated α -nitro amide has inherently low diastereoselectivity.^{[1][2]}
- Solution: While the diastereoselectivity of the reaction itself is modest, the subsequent synthetic steps can be optimized to facilitate the separation of the desired diastereomer.^{[1][3]} The high yield of the subsequent four steps, including the macrolactamization, can compensate for the initial low diastereoselectivity, allowing for the isolation of the diastereomerically pure product.^[3]

Problem 3: Epimerization during macrolactamization.

- Symptom: Loss of stereochemical integrity at the chiral centers adjacent to the newly formed amide bond during macrocycle formation.
- Cause: The choice of coupling reagent and reaction conditions can promote epimerization, a common side reaction in peptide macrocyclizations.^[1]
- Solution: Careful selection of the cyclization site and coupling reagents is critical. For the left-hand ring of **Celogentin C**, macrolactamization at the Val-Trp amide bond using HOBt/HBTU

as the coupling reagent has been shown to be high-yielding and free of epimerization.[1][3] For the right-hand ring, macrolactamization at the Pro-Arg site, also with HOBt/HBTU, proceeded in high yield with no detectable epimerization.[3]

Macrocycle	Cyclization Site	Coupling Reagent	Result
Left-hand ring	Val-Trp	HOBt/HBTU	91% yield, no epimerization[3]
Right-hand ring	Pro-Arg	HOBt/HBTU	83% yield, no epimerization[3]

Key Experimental Protocols

1. Intermolecular Knoevenagel Condensation:

The condensation of aldehyde 3 and nitroacetamide 7 is carried out in the presence of TiCl_4 and N-methylmorpholine (NMM). A 2:1 mixture of THF and Et_2O is used as the solvent to obtain optimal yields of the α,β -unsaturated α -nitro amide 8 as a single alkene isomer.[3]

2. Indole-Imidazole Oxidative Coupling:

The hexapeptide 15 is coupled with the Arg-His dipeptide 16. The reaction is performed in CH_2Cl_2 with 3 equivalents of NCS and 1,4-dimethylpiperazine. Crucially, 2 equivalents of Pro-OBn are added to the reaction mixture. An excess of dipeptide 16 (5 equivalents) is required. The product is then deprotected using 10% Pd/C and ammonium formate to yield the octapeptide 17.[3]

3. Macrolactamization of the Left-Hand Ring:

The linear peptide 11b is cyclized using 1-hydroxybenzotriazole (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF. This method provides the macrocycle 12b in 91% yield as a single detectable diastereomer.[3]

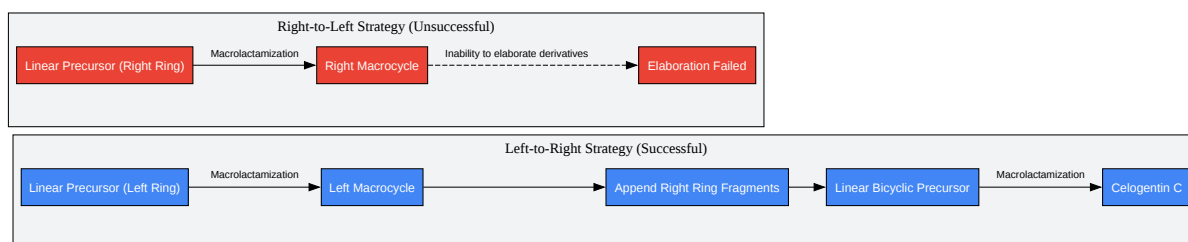
4. Macrolactamization of the Right-Hand Ring:

The deprotected octapeptide is cyclized using HOBt and HBTU in DMF. This provides the bicyclic peptide 18 in 83% yield with no evidence of epimerization.[3]

5. Final Deprotection:

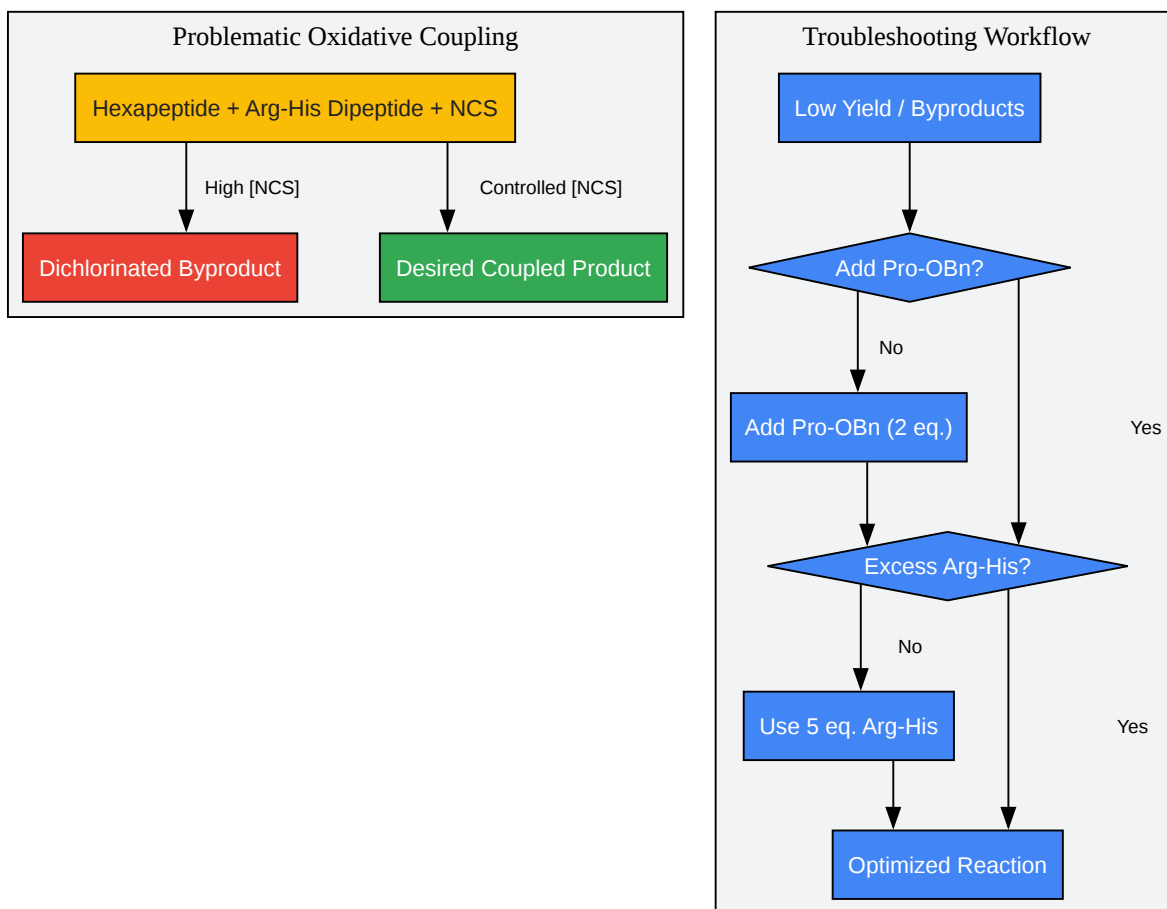
The final deprotection of the Pbf and tert-butyl ester protecting groups is achieved by treating the bicyclic peptide 18 with a 9:1 mixture of trifluoroacetic acid (TFA) and water. This affords **Celogentin C** (1) in 88% yield.[3]

Visualizations



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Caption: Comparison of synthetic strategies for **Celogentin C**.



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Caption: Troubleshooting the indole-imidazole oxidative coupling.

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